

Ro 32-7315 solubility in DMSO for stock solution

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Compound of Interest

Compound Name: Ro 32-7315

Cat. No.: B1680677

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Application Notes and Protocols: Ro 32-7315

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ro 32-7315 is a potent, selective, and orally active inhibitor of Tumor Necrosis Factor- α Convertase (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] TACE is a key enzyme responsible for the proteolytic cleavage of membrane-bound pro-TNF- α into its soluble, biologically active form.[1] By inhibiting TACE, **Ro 32-7315** effectively blocks the release of TNF- α , a critical pro-inflammatory cytokine implicated in a variety of inflammatory diseases.[1] This compound has demonstrated efficacy in cellular and animal models of inflammation, making it a valuable tool for research in immunology, oncology, and neuroinflammation.[2][3][4]

Quantitative Data Summary

The following tables provide essential quantitative data for the preparation and application of **Ro 32-7315** solutions.

Table 1: Ro 32-7315 Solubility and Stock Solution Preparation in DMSO



Parameter	Value	Reference
Molecular Weight	453.59 g/mol	[5]
Solvent	Dimethyl Sulfoxide (DMSO)	[5]
Example Volumes for Stock Solutions	See calculations below	[5][6]
1 mg in 0.22 mL DMSO	10 mM	[5][6]
1 mg in 0.44 mL DMSO	5 mM	[5][6]
1 mg in 2.20 mL DMSO	1 mM	[5][6]
5 mg in 0.22 mL DMSO	50 mM	[5][6]

Table 2: Recommended Working Concentrations for Ro 32-7315

Application	Species/Cell Type	Effective Concentration	Reference
In-vitro (TACE Inhibition)	Recombinant TACE	IC50: 5.2 nM	[1][3]
In-vitro (MMP Inhibition)	MMP-1, -2, -3, -7, -9, -13	IC50: 110-500 nM	[7]
MMP-12	IC50: 11 nM	[7]	_
In-vitro (TNF-α Release)	THP-1 Monocytic Cells	IC₅o: 350 nM	[1][3]
Rat Whole Blood	IC50: 110 nM	[1][3]	
Human Whole Blood	IC50: 2.4 μM	[1][3]	_
In-vivo (TNF-α Release)	Wistar Rats (oral admin.)	ED₅o: 25 mg/kg	[1][3]
In-vivo (Anti- inflammatory)	Hooded Rats (i.p. admin.)	2.5 - 20 mg/kg (twice daily)	[1][8]



Experimental Protocol: Preparation of a 10 mM Ro 32-7315 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Ro 32-7315**, which can be further diluted to desired working concentrations.

Materials:

- Ro 32-7315 powder (MW: 453.59 g/mol)
- Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or amber glass vials
- Calibrated precision balance
- Calibrated micropipettes and sterile tips

Procedure:

- Pre-analysis Calculation:
 - To prepare a 10 mM stock solution, the required mass of Ro 32-7315 must be calculated.
 - Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight (g/mol)
 - Example for 1 mL of 10 mM stock:
 - Mass (mg) = 10 mM x 1 mL x 453.59 g/mol = 4.536 mg
- Weighing the Compound:
 - Tare the precision balance with a sterile microcentrifuge tube.
 - Carefully weigh out the calculated amount of Ro 32-7315 powder (e.g., 4.54 mg) and place it into the tube.



• Solubilization:

- Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO to the tube containing the powder. For 4.54 mg, add 1.0 mL of DMSO.
- Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle
 warming in a 37°C water bath can assist with solubilization if necessary. Visually inspect
 the solution to ensure no particulates remain.

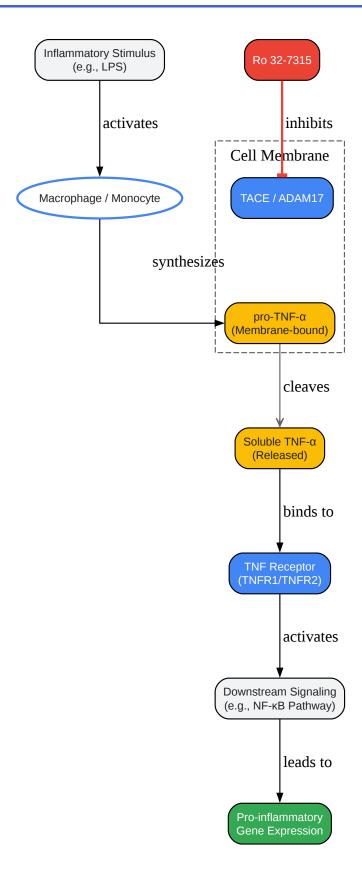
Storage and Handling:

- For long-term storage (months to years), aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C.[5][9]
- For short-term storage (days to weeks), the solution can be kept at 4°C.[5]
- Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
- When creating working dilutions, use an appropriate aqueous buffer or cell culture medium. Note that the final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Signaling Pathway and Mechanism of Action

Ro 32-7315 exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of TACE/ADAM17. This prevents the shedding of pro-TNF- α from the cell surface, thereby blocking the release of soluble TNF- α and inhibiting subsequent pro-inflammatory signaling cascades.





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